![molecular formula C16H17FN2O2S B13407271 [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid CAS No. 885276-75-5](/img/structure/B13407271.png)
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluoro-phenyl group and a thiophene ring attached to an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-fluoroaniline, which undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-fluoro-phenyl)-piperazine. This intermediate is then subjected to a coupling reaction with thiophene-3-acetic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from impurities.
化学反応の分析
Types of Reactions
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups on the aromatic ring.
科学的研究の応用
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- **4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- **4-(4-Methyl-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- **4-(4-Methoxy-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
Uniqueness
Compared to its analogs, [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid exhibits unique properties due to the presence of the fluoro group. This substitution can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic profile. The fluoro group enhances the compound’s stability and lipophilicity, potentially improving its efficacy and bioavailability in therapeutic applications.
特性
CAS番号 |
885276-75-5 |
|---|---|
分子式 |
C16H17FN2O2S |
分子量 |
320.4 g/mol |
IUPAC名 |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-3-ylacetic acid |
InChI |
InChI=1S/C16H17FN2O2S/c17-13-1-3-14(4-2-13)18-6-8-19(9-7-18)15(16(20)21)12-5-10-22-11-12/h1-5,10-11,15H,6-9H2,(H,20,21) |
InChIキー |
AAXZOCCYGLKPGR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CSC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
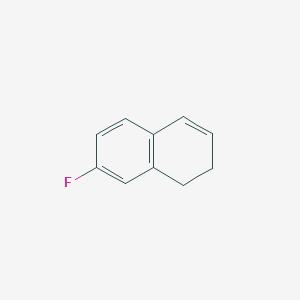


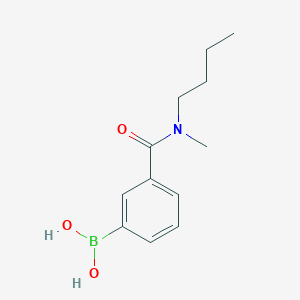

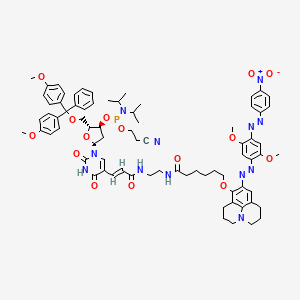

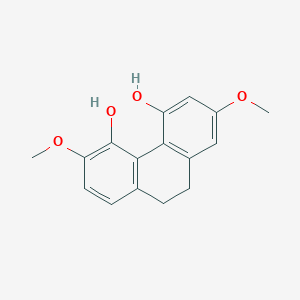

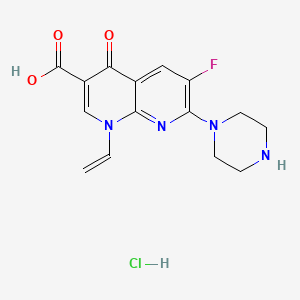
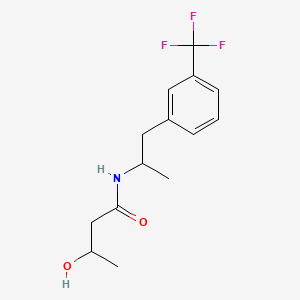
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
